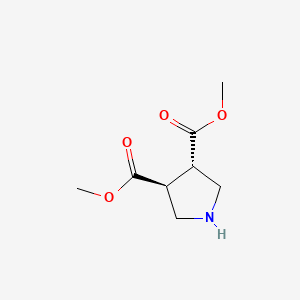
2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid
Vue d'ensemble
Description
2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic acid (MMTCA) is a heterocyclic compound that has shown potential in various scientific research applications. This compound is synthesized using a simple and efficient method, making it a popular choice for laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid is not fully understood. However, studies have shown that it inhibits the activity of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase. 2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to inhibit tumor growth in animal models. 2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid has also been shown to have a protective effect on liver and kidney function in animal models of toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of 2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid is simple and efficient, making it a popular choice for laboratory experiments. 2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid is also relatively stable and can be stored for extended periods without degradation. However, 2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid has limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Orientations Futures
There are several potential future directions for research on 2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid. One area of interest is the development of 2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of 2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid as a chiral auxiliary in asymmetric synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid and its potential therapeutic applications.
Conclusion
In conclusion, 2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid is a heterocyclic compound that has shown potential in various scientific research applications. Its simple and efficient synthesis method, along with its anti-inflammatory, antioxidant, and antitumor properties, make it a popular choice for laboratory experiments. Further research is needed to fully understand the potential therapeutic applications of 2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid and to develop 2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid-based drugs for the treatment of inflammatory diseases and cancer.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. 2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-12(13-10(7-17-12)11(14)15)8-3-5-9(16-2)6-4-8/h3-6,10,13H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOYATCAQYVGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(CS1)C(=O)O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B3074818.png)

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3074829.png)


![N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B3074872.png)
![Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate](/img/structure/B3074876.png)
